molecular formula C15H15NO B12939460 1-(2-(p-Tolylamino)phenyl)ethan-1-one CAS No. 23699-75-4

1-(2-(p-Tolylamino)phenyl)ethan-1-one

Cat. No.: B12939460
CAS No.: 23699-75-4
M. Wt: 225.28 g/mol
InChI Key: VUUFCZQSVDLVAA-UHFFFAOYSA-N
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Description

1-(2-(p-Tolylamino)phenyl)ethan-1-one is an organic compound with the molecular formula C15H15NO. This molecule features a secondary amine group bridging a phenyl and a p-tolyl ring, with an acetyl group attached to the phenyl ring. This specific arrangement of an aromatic ketone linked to a tolylamino group makes it a compound of interest in advanced chemical synthesis and pharmaceutical research. It is provided as a high-purity material strictly for research use in a laboratory setting. While the specific biological activity and mechanism of action for this compound have not been formally established, its structure suggests significant potential as a synthetic intermediate. Researchers can explore its utility as a key building block or precursor in the synthesis of more complex molecules. Structurally similar compounds containing the tolylamino group are known to be investigated for various biological activities, indicating that this compound could be valuable in early-stage drug discovery projects, particularly in the development of small molecule inhibitors or receptor-targeted agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to good laboratory practices.

Properties

CAS No.

23699-75-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-[2-(4-methylanilino)phenyl]ethanone

InChI

InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)16-15-6-4-3-5-14(15)12(2)17/h3-10,16H,1-2H3

InChI Key

VUUFCZQSVDLVAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Phenacyl Bromide with p-Toluidine

The most common and efficient method to prepare this compound involves the reaction of 2-bromoacetophenone (phenacyl bromide derivative) with p-toluidine (4-methyl aniline) under reflux conditions in ethanol.

  • Procedure :

    • Mix 0.01 moles of 2-bromoacetophenone with 0.021 moles of p-toluidine in 20 mL of absolute ethanol.
    • Reflux the mixture for 6 hours in a round-bottom flask.
    • Cool the reaction mixture to 25–35 °C, filter the precipitate, wash with petroleum ether, and recrystallize from methanol.
  • Outcome :

    • This method yields the α-amino ketone with high efficiency (typically >90% yield).
    • The product is obtained as a solid with melting points around 119 °C.
    • Characterization by IR shows key functional groups: N-H stretch (~3349 cm⁻¹), C=O stretch (~1688 cm⁻¹), and aromatic C-H stretches.
    • Elemental analysis confirms the expected composition (C, H, N percentages matching calculated values).

This method is well-documented in the synthesis of related phenylamino ethanones and is considered reliable for producing the target compound with high purity.

N-Bromosuccinimide (NBS) Promoted α-Amino Ketone Synthesis

An alternative approach involves the bromination of styrene derivatives followed by amination:

  • Procedure :

    • Styrene (1 mmol) is treated with N-bromosuccinimide (2 mmol) and water at room temperature, then heated to 80 °C for 1.2 hours.
    • After cooling, acetone and p-toluidine (2 mmol) are added, and the mixture is stirred at room temperature for 2–6 hours.
    • The product is extracted with ethyl acetate, dried, concentrated, and purified by silica gel chromatography.
  • Outcome :

    • This method yields α-amino ketones including this compound derivatives with good purity.
    • The reaction proceeds via α-bromination followed by nucleophilic substitution by the amine.

Mechanochemical Synthesis via Liquid-Assisted Grinding

A recent innovative method involves a catalyst-free, mechanochemical approach:

  • Procedure :

    • Phenyl glyoxal derivatives, p-toluidine, and thiols are milled together in acetonitrile under ambient conditions using ball milling.
    • Milling is performed at 30 Hz for 1 hour.
    • The crude product is purified by column chromatography.
  • Outcome :

    • This method efficiently produces α-amino ketones including this compound analogs.
    • It avoids the use of catalysts or harsh reagents, offering a green chemistry alternative.
    • Yields are typically high (up to 82%) with good reproducibility.

Condensation of α-Bromoacetophenone with p-Toluidine in Methanol

Another documented method involves the reaction of α-bromo-4-(methylsulfonyl)acetophenone with p-toluidine in the presence of sodium bicarbonate in anhydrous methanol:

  • Procedure :

    • α-Bromoacetophenone derivative and p-toluidine are reacted in anhydrous methanol with NaHCO₃ as a base.
    • The reaction proceeds at room temperature or mild heating.
    • The product is isolated by standard workup and purification.
  • Outcome :

    • This method yields the corresponding α-amino ketone with good selectivity and purity.
    • It is often used as a precursor for further heterocyclic synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purity & Notes Reference
Nucleophilic substitution of 2-bromoacetophenone with p-toluidine in ethanol reflux 2-bromoacetophenone, p-toluidine, ethanol, reflux 6 h 90–95 High purity, mp ~119 °C, recrystallized
NBS-promoted α-bromination + amination Styrene, NBS, water, acetone, p-toluidine, 80 °C, 2–6 h 70–85 Requires chromatographic purification
Mechanochemical liquid-assisted grinding Phenyl glyoxal, p-toluidine, thiol, ball milling, 1 h ~82 Catalyst-free, green method
Condensation of α-bromoacetophenone with p-toluidine in MeOH α-Bromoacetophenone derivative, p-toluidine, NaHCO₃, MeOH 75–85 Mild conditions, precursor for heterocycles

Analytical and Characterization Data

  • Melting Point : Typically around 119 °C for the pure compound prepared by nucleophilic substitution.
  • Infrared Spectroscopy (IR) :
    • N-H stretch near 3349 cm⁻¹
    • C=O stretch near 1688 cm⁻¹
    • Aromatic C-H stretches around 2800–3100 cm⁻¹
  • Nuclear Magnetic Resonance (NMR) :
    • ^1H NMR shows aromatic protons, methyl group of p-tolyl at ~2.3 ppm, and NH proton as broad singlet.
    • ^13C NMR confirms carbonyl carbon near 190 ppm and aromatic carbons in expected regions.
  • Elemental Analysis : Matches calculated values for C, H, N, confirming compound purity.

Summary and Expert Insights

  • The nucleophilic substitution of 2-bromoacetophenone with p-toluidine in ethanol under reflux remains the most straightforward, high-yielding, and widely used method for preparing this compound.
  • Alternative methods such as NBS-promoted α-bromination followed by amination and mechanochemical synthesis offer modern, efficient routes with potential advantages in green chemistry and operational simplicity.
  • The choice of method depends on available reagents, desired scale, and downstream synthetic applications.
  • Analytical data consistently confirm the identity and purity of the compound across methods, supporting their reliability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(p-Tolylamino)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(p-Tolylamino)phenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of novel materials and dyes.

Mechanism of Action

The mechanism of action of 1-(2-(p-Tolylamino)phenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to alterations in cell signaling and function .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of aryl ethanones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Ethanone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Application/Activity Reference
1-(2-(p-Tolylamino)phenyl)ethan-1-one C₁₅H₁₅NO 225.29 Not Reported p-Tolylamino at position 2 Potential medicinal intermediate -
2-((4-Chlorophenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3c) C₁₅H₁₄ClNO₃S 323.79 171–173 4-Chlorophenylamino, methylsulfonyl Anticancer/anti-inflammatory
1-(4-(Methylsulfonyl)phenyl)-2-(p-tolylamino)ethan-1-one (3d) C₁₆H₁₇NO₃S 303.38 153–154 p-Tolylamino, methylsulfonyl Cholinesterase inhibition
1-(4-((5-bromopentyl)oxy)phenyl)ethan-1-one (1a) C₁₃H₁₇BrO₂ 301.18 Not Reported Bromopentyloxy Synthesis of H₃ receptor ligands
1-(2-chloro-4-(methylsulfonyl)phenyl)ethan-1-one C₉H₉ClO₃S 232.68 Not Reported Chloro, methylsulfonyl Medicinal intermediate

Key Observations :

  • Electron-Withdrawing vs.
  • Halogen Effects : Chlorine substituents (e.g., in 3c and ’s compound) increase molecular polarity and may enhance metabolic stability in drug candidates .
  • Alkyl/Aryl Ethers: Derivatives like 1a () with bromopentyloxy chains are tailored for cross-coupling reactions, highlighting the adaptability of ethanone scaffolds in synthetic workflows .

Physicochemical Properties

  • Melting Points: Derivatives with polar groups (e.g., 3c, mp 171–173°C) generally exhibit higher melting points than nonpolar analogs, indicating stronger intermolecular forces .
  • Solubility: The methylsulfonyl group in 3c and 3d likely improves aqueous solubility compared to the hydrophobic p-tolylamino group, impacting bioavailability .

Biological Activity

1-(2-(p-Tolylamino)phenyl)ethan-1-one, also known as p-tolylaminophenyl ethanone, is an organic compound with notable potential in medicinal chemistry. Its structure features a p-tolyl group linked to an amino group and a ketone functional group, which contributes to its biological activity.

  • Molecular Formula : C15H15NO
  • Molecular Weight : Approximately 227.30 g/mol
  • Appearance : Yellow to off-white solid
  • Melting Point : 97 to 101 °C

Synthesis

The synthesis of this compound can be accomplished through various methods, typically involving reactions with benzophenone and p-toluidine. The choice of reagents and conditions can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further exploration in the development of new antimicrobial agents. Studies have shown that compounds with similar structures often possess significant antibacterial and antifungal properties.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties , which are crucial in combating oxidative stress-related diseases. Antioxidants play a vital role in protecting cells from damage caused by free radicals, and preliminary findings suggest that this compound may contribute positively in this regard.

The exact mechanism of action for this compound is still under investigation. It is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various physiological effects. Understanding these interactions is essential for elucidating its therapeutic potential.

Case Studies and Experimental Data

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Assays : Utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, the compound showed promising results, indicating its potential as an antioxidant agent.

Comparative Analysis

A comparative analysis of similar compounds reveals distinct differences in biological activity:

Compound NameFunctional GroupsKey Characteristics
This compoundKetonePotentially bioactive; aromatic structure
2-(4-(p-Tolylamino)phenyl)ethanolAlcoholSimilar structure; different reactivity
1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanoneKetone + PiperazineBroader pharmacological activity due to heterocyclic component

This table highlights the unique characteristics of this compound compared to structurally similar compounds.

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